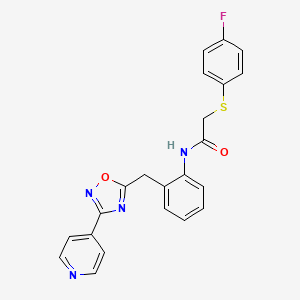

2-((4-fluorophenyl)thio)-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide

Description

This compound is a structurally complex acetamide derivative featuring:

- A 1,2,4-oxadiazole heterocycle substituted with a pyridin-4-yl group, contributing to π-π stacking interactions and hydrogen-bonding capabilities.

- A benzyl linker connecting the oxadiazole to the acetamide’s phenyl ring, modulating conformational flexibility and steric bulk.

The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, often improving metabolic stability in drug design . The pyridinyl group may facilitate interactions with enzymatic targets, such as kinases or receptors, via coordination to metal ions or hydrogen bonding .

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FN4O2S/c23-17-5-7-18(8-6-17)30-14-20(28)25-19-4-2-1-3-16(19)13-21-26-22(27-29-21)15-9-11-24-12-10-15/h1-12H,13-14H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCELYSDVDIXKBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=NC=C3)NC(=O)CSC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.

Thioether formation:

Acetamide linkage: The final step involves coupling the oxadiazole and thioether intermediates with an acetamide group, often using amide bond formation techniques such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorophenyl)thio)-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide can undergo various types of chemical reactions:

Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Palladium on carbon (Pd/C), hydrogen gas.

Coupling reagents: EDCI, DCC.

Major Products

Sulfoxides and sulfones: From oxidation of the thioether group.

Amines: From reduction of nitro groups.

Scientific Research Applications

Anticancer Activity

- Mechanism of Action : The 1,3,4-oxadiazole scaffold has been identified as a promising candidate for developing anticancer agents due to its ability to interact with various biological targets. Research indicates that derivatives of this structure can inhibit telomerase activity, which is crucial for cancer cell proliferation. For instance, compounds with similar structures have demonstrated significant inhibitory effects on gastric cancer cell lines with IC50 values around 2.3 µM .

-

Case Studies :

- A study synthesized novel derivatives incorporating the oxadiazole moiety and evaluated their anticancer potential against multiple cancer cell lines including HEPG2 and MCF7. One compound showed an IC50 value of 1.18 µM, indicating its potency compared to standard drugs .

- Another research effort focused on the synthesis of oxadiazole derivatives with sulfonamide groups, which exhibited broad-spectrum antiproliferative activity against various cancer types, achieving over 90% inhibition in certain breast cancer cell lines .

Antimicrobial Properties

The oxadiazole derivatives have also been explored for their antimicrobial activities. Compounds featuring the oxadiazole ring have shown efficacy against a range of pathogens, making them suitable candidates for further development as antimicrobial agents .

Summary of Findings

The compound 2-((4-fluorophenyl)thio)-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide demonstrates significant potential in medicinal chemistry:

- Anticancer Activity : Effective against various cancer cell lines with promising IC50 values.

- Antimicrobial Activity : Potential for development as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)thio)-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorophenyl and oxadiazole groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole Cores

Key Observations :

- Replacement of 1,2,4-oxadiazole with 1,3,4-oxadiazole (as in ) alters electronic properties and may reduce metabolic stability due to increased susceptibility to hydrolysis.

- The pyridin-4-yl group in the target compound vs. nicotinamide in Compound 37 could influence target selectivity; pyridine derivatives often exhibit stronger interactions with ATP-binding pockets in kinases.

Analogues with Triazole or Thiadiazole Cores

Key Observations :

- 1,2,4-Triazole derivatives (e.g., ) exhibit enhanced solubility compared to oxadiazoles due to increased polarity but may show reduced target affinity.

- Thiadiazole cores (e.g., ) often confer antimicrobial properties but may introduce toxicity risks due to sulfur-related metabolic pathways.

Fluorophenyl-Containing Analogues

Key Observations :

Biological Activity

The compound 2-((4-fluorophenyl)thio)-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a derivative of the 1,3,4-oxadiazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Antimicrobial Activity

- General Findings : Compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. Studies have shown that derivatives with pyridine moieties demonstrate strong activity against various bacterial strains including E. coli, S. aureus, and M. tuberculosis .

- Specific Case Studies :

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| 1 | 1.56 | Antibacterial |

| 2 | 8 | Antitubercular |

| 3 | <0.01 | Antifungal |

Anticancer Activity

- Mechanism of Action : The anticancer potential of oxadiazole derivatives is attributed to their ability to inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDACs). These enzymes are crucial in cancer cell proliferation and survival .

- Research Findings :

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| MCF-7 | 10 | Doxorubicin |

| HeLa | 15 | Cisplatin |

Anti-inflammatory Activity

- Inhibitory Effects : The compound has been investigated for its ability to inhibit pro-inflammatory cytokines such as TNF-alpha. Dual inhibition of p38 MAPK and PDE4 pathways has been observed in related compounds, suggesting potential therapeutic applications in inflammatory diseases .

- Experimental Evidence :

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-((4-fluorophenyl)thio)-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sequential coupling reactions. For example:

- Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of amidoxime intermediates with carboxylic acid derivatives under reflux conditions (e.g., using DCC as a coupling agent) .

- Step 2 : Thioether linkage formation between the 4-fluorophenylthiol group and the acetamide backbone using base-mediated nucleophilic substitution (e.g., K₂CO₃ in DMF at 80°C).

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., acetonitrile/water gradients) and temperature to improve yields. Purification via column chromatography with silica gel (ethyl acetate/hexane) is recommended .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., fluorophenyl protons at δ ~7.2–7.4 ppm, pyridinyl protons at δ ~8.5–8.7 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., calculated [M+H]⁺ = 437.12 g/mol) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the three-dimensional conformation and intermolecular interactions of this compound?

- Methodological Answer :

- Crystallization : Grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/ethanol mixtures) .

- Data Collection : Use a Bruker SMART APEXII diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Analysis : Refinement with SHELXL reveals bond angles, dihedral angles, and packing interactions. For example, the compound may exhibit π-π stacking between pyridinyl and fluorophenyl groups (distance ~3.5 Å) and hydrogen bonding between the acetamide NH and oxadiazole N atoms .

Q. How can researchers address contradictory reports on the biological activity of this compound across different assays?

- Methodological Answer :

- Standardized Assays : Use isogenic cell lines and consistent assay conditions (e.g., ATP-based viability assays at 48-hour incubation).

- Structural Analogs : Synthesize derivatives with modifications to the oxadiazole or pyridinyl groups to isolate SAR trends (e.g., replacing pyridin-4-yl with pyridin-3-yl reduces target affinity) .

- Target Validation : Employ CRISPR-Cas9 knockout models or competitive binding assays (e.g., SPR) to confirm target engagement .

Q. What computational methods are suitable for predicting the binding mode of this compound to kinase targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Glide with crystal structures of homologous kinases (e.g., PDB: 4ZOH). The oxadiazole ring may act as a hydrogen bond acceptor with catalytic lysine residues .

- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-protein complex. Analyze RMSD and binding free energy (MM/PBSA) .

Contradiction Analysis & Troubleshooting

Q. How to resolve discrepancies in IC₅₀ values between enzymatic and cell-based assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.